JW67

Übersicht

Beschreibung

JW 67 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor des kanonischen Wnt-Signalwegs bekannt ist. Dieser Weg ist entscheidend für verschiedene biologische Prozesse, darunter Zellproliferation, Differenzierung und Migration.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JW 67 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und können je nach Hersteller variieren. Der allgemeine Ansatz beinhaltet die Verwendung von organischen Lösungsmitteln, Katalysatoren und spezifischen Reaktionstemperaturen, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von JW 67 umfasst in der Regel die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen. Das Verfahren gewährleistet eine hohe Reinheit und Konsistenz der Verbindung, was für ihre Verwendung in der wissenschaftlichen Forschung unerlässlich ist .

Analyse Chemischer Reaktionen

Reaktionstypen

JW 67 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: JW 67 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: JW 67 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu oxidierten JW 67-Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

- Colorectal Cancer (CRC)

- Immune Evasion in Tumors

- Combination Therapies

Developmental Biology Applications

This compound's inhibition of Wnt signaling also provides insights into developmental processes:

- Stem Cell Research : As part of the Tocriscreen Stem Cell Library, this compound can be utilized to study stem cell differentiation pathways influenced by Wnt signaling .

- Embryonic Development : The compound's effects on cellular proliferation and differentiation can be leveraged to understand developmental abnormalities linked to dysregulated Wnt signaling.

High-Throughput Screening (HTS)

This compound has been employed in various high-throughput screening assays to identify other potential inhibitors of the Wnt pathway:

- Cell-Based Reporter Assays : These assays utilize TCF/LEF reporter plasmids to measure the activity of Wnt signaling in response to this compound and other compounds. For instance, screening libraries with reporter constructs has successfully identified this compound as a potent inhibitor alongside other compounds like FH535 and FH615 .

In Silico Drug Discovery

The compound has also been part of structure-based virtual screening efforts aimed at identifying new drug candidates targeting Wnt proteins. This approach reduces the time and resources needed for experimental validation by predicting binding affinities and interactions computationally .

Case Studies and Findings

Wirkmechanismus

JW 67 exerts its effects by inhibiting the canonical Wnt signaling pathway. It affects the multiprotein complex consisting of beta-catenin, glycogen synthase kinase 3 beta, AXIN, adenomatous polyposis coli, and casein kinase 1. This inhibition leads to a rapid reduction in active beta-catenin levels, followed by the downregulation of Wnt target genes such as AXIN2, SP5, and NKD1 .

Vergleich Mit ähnlichen Verbindungen

JW 67 ist einzigartig in seiner spezifischen Hemmung des kanonischen Wnt-Signalwegs. Ähnliche Verbindungen umfassen:

IWP-4: Ein weiterer Inhibitor des Wnt-Signalwegs, jedoch mit anderen molekularen Zielen.

Wogonin: Ein Flavonoid mit entzündungshemmenden und krebshemmenden Eigenschaften, das auch den Wnt-Signalweg beeinflusst.

IWR-1: Hemmt den Wnt-Signalweg, indem es AXIN stabilisiert, was zur Beta-Catenin-Degradation führt.

JW 67 zeichnet sich durch seine potente Hemmung von Beta-Catenin und seine nachgeschalteten Auswirkungen auf Wnt-Zielgene aus, was es zu einem wertvollen Werkzeug in der Krebsforschung macht .

Wenn Sie weitere Fragen haben oder mehr Details benötigen, zögern Sie bitte nicht, sich zu melden!

Biologische Aktivität

JW67 is a compound recognized for its role as an inhibitor of the canonical Wnt signaling pathway, which is crucial in various biological processes, including cell proliferation, differentiation, and tumorigenesis. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on cancer cell lines, and relevant case studies.

This compound targets the β-catenin destruction complex, specifically affecting components such as GSK-3β, AXIN, and APC. By inhibiting this complex, this compound promotes the degradation of β-catenin, a key regulator in the Wnt signaling pathway. The compound demonstrates a half-maximal inhibitory concentration (IC50) of approximately 1.17 μM , indicating its potency in blocking Wnt signaling .

Inhibition of Cell Cycle Progression

This compound has been shown to block G1/S cell cycle progression in colorectal cancer (CRC) cell lines with a growth inhibition concentration (GI50) of 7.8 μM . This suggests that this compound not only inhibits Wnt signaling but also has a direct impact on cell proliferation, making it a potential therapeutic agent in CRC treatment .

Comparative Data Table

The following table summarizes the biological activity of this compound compared to other known Wnt inhibitors:

| Compound | Target Pathway | IC50 (μM) | GI50 (μM) | Selectivity |

|---|---|---|---|---|

| This compound | Canonical Wnt | 1.17 | 7.8 | Selective for Wnt |

| JW55 | Canonical Wnt | 0.36 | N/A | Selective for Wnt |

| IWR-1 | Canonical Wnt | 0.15 | N/A | Selective for Wnt |

Case Study 1: Colorectal Cancer Treatment

In a study involving various CRC cell lines, this compound was administered to assess its effects on tumor growth and cell viability. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, corroborating its role as an effective Wnt pathway inhibitor .

Case Study 2: Xenopus Embryo Model

Another significant finding was derived from experiments using Xenopus embryos where this compound was shown to reduce axis duplication induced by XWnt8. This highlights the compound's capability to interfere with developmental processes mediated by the Wnt signaling pathway .

Eigenschaften

InChI |

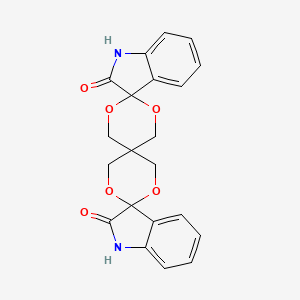

InChI=1S/C21H18N2O6/c24-17-20(13-5-1-3-7-15(13)22-17)26-9-19(10-27-20)11-28-21(29-12-19)14-6-2-4-8-16(14)23-18(21)25/h1-8H,9-12H2,(H,22,24)(H,23,25) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXRSHKJNDFHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(COC3(O1)C4=CC=CC=C4NC3=O)COC5(C6=CC=CC=C6NC5=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442644-28-2 | |

| Record name | 442644-28-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.